1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
描述
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-4-2-13(3-5-14)12-19-17(22)20-15-6-8-16(9-7-15)21-10-1-11-25(21,23)24/h2-9H,1,10-12H2,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKPJJXMQLFQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a urea moiety and a dioxidoisothiazolidin ring, which contribute to its pharmacological properties. Research indicates that it may serve as a lead compound for drug development, particularly in cancer therapy and antimicrobial applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 378.85 g/mol. The structural representation highlights the chlorobenzyl group attached to the urea nitrogen and the dioxidoisothiazolidin ring.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. Preliminary studies suggest that it acts as an inhibitor of enzymes involved in tumor progression, particularly targeting cyclin-dependent kinases (CDKs). This interaction is crucial for regulating the cell cycle and may impede cancer cell proliferation.
Key Findings:
- Inhibition of Cyclin-Dependent Kinases: The compound shows potential as a selective inhibitor of CDKs, which are pivotal in cell cycle regulation .
- Antitumor Efficacy: In vivo studies indicate that compounds with similar structures exhibit promising anti-tumor effects, suggesting that further exploration of this compound could yield effective cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. The presence of the dioxidoisothiazolidin moiety is thought to enhance its interaction with microbial targets.
Research Insights:
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Benzhydryl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | Similar structure; potential for similar biological activity | |
| 1-(4-Chlorophenyl)-3-(1H-indol-6-yl)urea | Studied for anticancer properties; different aromatic system | |
| Substituted Benzimidazoles | Varies | Known for broad biological activities including antiviral effects |
Case Studies
Recent studies have explored various derivatives of phenyl urea compounds for their biological activities. For instance, research on phenyl urea derivatives revealed that modifications in the aromatic rings significantly impacted their inhibitory activities against IDO1 (Indoleamine 2,3-dioxygenase), an important target in cancer immunotherapy .
Notable Observations:
科学研究应用
Medicinal Chemistry
Potential as an Anticancer Agent
Recent studies have highlighted the potential of phenyl urea derivatives, including 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune responses.
In a study focused on designing new IDO1 inhibitors, various phenyl urea derivatives were synthesized and evaluated for their inhibitory activities. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly influenced the binding affinity to IDO1. Compounds with para-substituents showed enhanced potency compared to their ortho and meta counterparts . This suggests that this compound could be optimized for improved efficacy against cancer.
Agricultural Applications
Herbicide Development
Phenyl urea compounds have also been explored as herbicides due to their ability to inhibit specific plant enzymes involved in growth regulation. The structural similarity of this compound to known herbicides suggests potential utility in agricultural settings.
Research has shown that modifications in the urea structure can lead to varying degrees of herbicidal activity. For instance, the introduction of different substituents on the phenyl ring can enhance or reduce herbicidal efficacy. The compound's ability to disrupt plant physiological processes could be leveraged for developing new herbicides .
Materials Science
Polymer Synthesis
In materials science, the unique properties of this compound allow it to be used as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions leading to the formation of novel polymeric materials with tailored properties.
These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for various applications including coatings, adhesives, and composites. The incorporation of such compounds into polymer matrices can significantly improve material performance under different environmental conditions .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | IDO1 Inhibitor | |
| Various Phenyl Urea Derivatives | Herbicide Activity | |
| Phenyl Urea Polymers | Material Strength Enhancement |
Case Study: IDO1 Inhibition
In a detailed evaluation of IDO1 inhibitors, researchers synthesized several phenyl urea derivatives and assessed their pharmacokinetic profiles and anti-tumor efficacy. Among these compounds, one derivative demonstrated significant inhibitory activity against IDO1 while exhibiting low toxicity in vivo. This case underscores the potential for further development of this compound as a therapeutic agent .
相似化合物的比较
Table 1: Herbicidal Activity of Urea Derivatives
Non-Urea Compounds with Shared Substituents
The 4-chlorobenzyl group appears in diverse scaffolds, but biological activity depends on the core structure:
- Indole derivatives (e.g., 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)piperazinyl)methyl)-1H-indole) : Exhibit anticancer activity (IC₅₀ ~ 10–20 µM against HCT-116 and MDAMB231 cells) . This contrasts sharply with the herbicidal focus of urea analogs, underscoring the scaffold-dependent role of substituents.
Key Research Findings
Substituent Optimization : The 4-chlorobenzyl group enhances herbicidal activity in urea derivatives but requires complementary substituents (e.g., isothiazolidine dioxide) for target specificity .
Scaffold Dependency : The same substituent (e.g., 4-chlorobenzyl) can confer divergent biological outcomes (herbicidal vs. anticancer) depending on the core structure .
Synthetic Accessibility: Urea derivatives are generally synthesized in moderate yields (e.g., 30% for morpholino-triazine analogs), suggesting room for methodological improvements .
常见问题
Basic: What are the critical considerations for synthesizing 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea with high purity?
Answer:
Synthesis of this urea derivative involves multi-step reactions, including nucleophilic substitution and urea bond formation. Key considerations include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for urea coupling) and solvent selection (e.g., DMF or dichloromethane) to avoid side reactions .
- Purification : Sequential crystallization and column chromatography to isolate the target compound from intermediates/byproducts .
- Analytical Validation : Use NMR (e.g., H/C) and mass spectrometry to confirm structural integrity and purity (>95%) .
Basic: How can researchers optimize the yield of this compound in large-scale synthesis?
Answer:
Yield optimization requires:
- Stepwise Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry (e.g., 1.2 equivalents of isothiazolidine dioxide precursor) .
- Catalyst Selection : Employ coupling agents like EDCI/HOBt for efficient urea bond formation .
- Solvent Recycling : Recover high-boiling solvents (e.g., DMF) via distillation to reduce costs .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Answer:
SAR studies should focus on:
- Substituent Variation : Synthesize analogs with modified chlorobenzyl or isothiazolidine groups to assess impact on biological activity (e.g., kinase inhibition) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like protein kinases or ion channels .
- Biological Assays : Compare IC values in enzymatic assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines) .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
Contradictions often arise from:
- Purity Discrepancies : Validate compound purity via HPLC and elemental analysis to rule out impurities affecting results .
- Assay Variability : Standardize assay protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Cellular Context : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to account for tissue-specific target expression .
Advanced: What methodologies are recommended for studying the compound’s mechanism of action?
Answer:
Mechanistic studies should integrate:
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Kinetic Studies : Perform time-resolved assays (e.g., stop-flow fluorescence) to determine inhibition constants () .
- Omics Approaches : Conduct transcriptomic/proteomic profiling to identify downstream pathways (e.g., apoptosis or autophagy markers) .
Advanced: How can researchers design in vivo studies to evaluate therapeutic potential?
Answer:
In vivo protocols should include:
- Dose Optimization : Conduct pharmacokinetic studies (e.g., IV/PO administration) to determine bioavailability and half-life .
- Toxicity Screening : Assess liver/kidney function via serum biomarkers (e.g., ALT, creatinine) in rodent models .
- Efficacy Models : Use xenograft tumors or inflammatory disease models (e.g., collagen-induced arthritis) to validate target engagement .
Basic: What analytical techniques are essential for characterizing this compound’s stability?
Answer:
Stability studies require:
- Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation products via LC-MS .
- pH-Dependent Stability : Monitor hydrolysis rates in buffers (pH 1–10) using UV-Vis spectroscopy .
Advanced: How can researchers address low solubility in biological assays?
Answer:
Improve solubility via:
- Co-Solvent Systems : Use DMSO/PEG mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Basic: What structural features contribute to this compound’s pharmacological profile?
Answer:
Key features include:
- Chlorobenzyl Group : Enhances lipophilicity and membrane penetration .
- Isothiazolidine Dioxide : Acts as a hydrogen bond acceptor, promoting target binding .
- Urea Linkage : Stabilizes interactions with enzymatic active sites (e.g., kinases) .
Advanced: What computational tools are suitable for predicting off-target effects?
Answer:
Use:
- Chemoproteomics : Predict off-target binding via databases like ChEMBL or BindingDB .
- Machine Learning : Train models on toxicity datasets (e.g., Tox21) to flag potential adverse effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
